5-(4-ethoxyphenyl)-1-methanesulfonyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole
Description
The compound 5-(4-ethoxyphenyl)-1-methanesulfonyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a pyrazoline derivative characterized by a partially saturated pyrazole ring (4,5-dihydro-1H-pyrazole) with three key substituents:
- Position 1: A methanesulfonyl group (–SO₂CH₃), which is electron-withdrawing and may enhance metabolic stability and solubility.
- Position 5: A 4-ethoxyphenyl group (–C₆H₄-OCH₂CH₃), providing electron-donating properties and hydrophobic bulk.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-3-21-13-8-6-12(7-9-13)15-11-14(16-5-4-10-22-16)17-18(15)23(2,19)20/h4-10,15H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHXBVWWMAQVQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethoxyphenyl)-1-methanesulfonyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole typically involves multiple steps. One common method involves the reaction of 4-ethoxybenzaldehyde with thiophene-2-carboxylic acid hydrazide to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride, to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(4-ethoxyphenyl)-1-methanesulfonyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
5-(4-ethoxyphenyl)-1-methanesulfonyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 5-(4-ethoxyphenyl)-1-methanesulfonyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit certain kinases or interact with DNA, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazoline derivatives are widely studied for their diverse bioactivities. Below is a comparative analysis of structurally related compounds, focusing on substituent effects and biological performance:
Table 1: Structural and Functional Comparison of Pyrazoline Derivatives
Key Observations :
Electron-Donating Groups (EDGs): The 4-ethoxyphenyl group in the target compound may improve solubility and reduce toxicity compared to halogenated analogs. Thiophene vs. Phenyl at R3: Thiophen-2-yl (as in the target compound) introduces sulfur-mediated hydrogen bonding and π-stacking, which are critical for binding to enzymes like EGFR or COX-2.
Role of Methanesulfonyl Group :
- The –SO₂CH₃ group at position 1 enhances metabolic stability by resisting oxidative degradation. Similar sulfonamide derivatives show improved pharmacokinetic profiles in preclinical models.
Synthetic Routes: Most pyrazolines are synthesized via Claisen-Schmidt condensation of chalcones with hydrazine derivatives (e.g., ). The target compound likely follows a similar pathway, using 4-ethoxyacetophenone and thiophene-2-carboxaldehyde as precursors.
Crystallographic Insights :
- Analogous compounds (e.g., ) exhibit intermolecular C–H···O and π-stacking interactions, stabilizing crystal lattices. These interactions may correlate with binding-site recognition in biological targets.
Biological Activity
The compound 5-(4-ethoxyphenyl)-1-methanesulfonyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including anti-inflammatory, antimicrobial, and potential anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 319.37 g/mol. The structure includes a pyrazole ring substituted with an ethoxyphenyl group and a thiophene moiety, which are significant for its biological activities.
1. Anti-inflammatory Activity
Recent studies have indicated that derivatives of pyrazole exhibit significant anti-inflammatory properties. For instance, compounds structurally similar to our target compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In one study, specific pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to the standard dexamethasone treatment .
2. Antimicrobial Activity
Pyrazole derivatives have been tested against various bacterial strains. Research indicates that certain compounds within this class exhibit noteworthy antibacterial effects against pathogens such as E. coli and Staphylococcus aureus. For example, related pyrazole compounds have shown effective inhibition against these bacteria at concentrations that suggest potential for development into therapeutic agents .
3. Anticancer Potential
The anticancer properties of pyrazole derivatives are also under investigation. Studies have reported that certain compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. A notable finding includes the ability of some pyrazole derivatives to inhibit tumor growth in xenograft models .
Table 1: Summary of Biological Activities
The biological activities of 5-(4-ethoxyphenyl)-1-methanesulfonyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole can be attributed to its ability to interact with various molecular targets:
- Cytokine Inhibition : The compound may inhibit the synthesis or activity of pro-inflammatory cytokines.
- Bacterial Cell Wall Disruption : Similar compounds have been shown to disrupt bacterial cell wall synthesis.
- Apoptosis Induction : The modulation of apoptotic pathways may be a critical mechanism through which anticancer effects are achieved.
Q & A
Q. What are the standard synthetic routes for preparing 5-(4-ethoxyphenyl)-1-methanesulfonyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole?
The compound is typically synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. For example, (E)-3-(4-substituted phenyl)-1-arylprop-2-en-1-one derivatives are refluxed with hydrazine hydrate in glacial acetic acid (6–8 hours), followed by purification via recrystallization from ethanol or DMF/EtOH mixtures . Monitoring reaction progress with TLC and optimizing solvent systems (e.g., ethanol vs. acetic acid) are critical for yield improvement.
Q. How is the compound characterized structurally?
X-ray crystallography is the gold standard for confirming the dihydropyrazole ring conformation and substituent orientations. Tools like SHELXL refine crystal structures using intensity data, while Mercury CSD visualizes hydrogen bonding and packing patterns . For solution-phase analysis, / NMR (in DMSO-d) and FT-IR (for sulfonyl/thiophene vibrations) are employed .
Q. What pharmacological activities are associated with dihydropyrazole derivatives?
Dihydropyrazole scaffolds exhibit antitumor, antidepressant, and enzyme-inhibitory activities. The 4,5-dihydro-1H-pyrazole core enables interactions with biological targets like carbonic anhydrases and prostaglandin synthases, as seen in structurally related compounds .
Advanced Research Questions
Q. How can nonplanar puckering in the dihydropyrazole ring be quantified computationally?
Use Cremer-Pople parameters to define ring puckering amplitudes and phases. For crystallographic data, apply generalized puckering coordinates (e.g., torsion angle analysis) to assess deviations from planarity, particularly in 4,5-dihydro-1H-pyrazole systems . Software like SHELXPRO aids in analyzing pseudorotation pathways in flexible rings .
Q. What strategies resolve spectral ambiguities in characterizing methanesulfonyl/thiophene substituents?
For overlapping NMR signals (e.g., thiophene protons), use 2D techniques like COSY and NOESY to assign coupling patterns. For sulfonyl groups, NMR (if fluorinated analogs exist) or XPS can confirm electronic environments . DFT-based chemical shift predictions (e.g., using Gaussian) validate experimental data .
Q. How do substituents (e.g., ethoxy vs. methoxy) influence biological activity?
Perform comparative SAR studies by synthesizing analogs with varying substituents (e.g., 4-ethoxy vs. 4-methoxy). Use molecular docking (e.g., AutoDock Vina) to assess interactions with targets like carbonic anhydrase IX. Ethoxy groups may enhance lipophilicity and membrane permeability compared to methoxy .
Q. What mechanistic insights explain side product formation during cyclocondensation?
Competing pathways (e.g., over-oxidation of thiophene or incomplete hydrazine addition) generate byproducts. Optimize reaction conditions by controlling temperature (80–100°C), stoichiometry (2:1 hydrazine:ketone), and acid catalysis (glacial acetic acid vs. HCl) . LC-MS monitoring identifies intermediates like hydrazone adducts .
Q. How can hydrogen-bonding networks in crystal packing be engineered for stability?
Apply Etter’s graph-set analysis to predict intermolecular interactions. For example, the sulfonyl group can act as a hydrogen-bond acceptor with NH donors, while thiophene participates in π-π stacking. Use Mercury CSD ’s "Packing Similarity" tool to compare with known structures .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
